Erlotinib iMpurity B
Overview
Description
Erlotinib Impurity B, also known as 3-Ethynylaniline, is a process-related impurity of Erlotinib . Erlotinib is a drug used to treat non-small cell lung cancer, pancreatic cancer, and several other types of cancer . It is a tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which was prepared efficiently from commercially available 3,4-dihydroxy benzaldehyde . The compound was then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline; this, upon treatment with 3-ethynylaniline in DMF, yielded erlotinib·HCl .Chemical Reactions Analysis
The raw material and intermediates formed during the synthesis of Erlotinib may be present in the bulk drug as an impurity . A reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous separation and determination of Erlotinib and its process-related impurities in bulk drugs .Mechanism of Action
Target of Action
Erlotinib, also known as Tarceva, is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2, which is found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .
Mode of Action
Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR . The inhibition of EGFR tyrosine kinase activity blocks the signal transduction pathways that lead to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways. These include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are involved in cell proliferation and survival . Erlotinib also affects the JAK/STAT pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) . The pharmacokinetics of Erlotinib and its primary metabolite OSI-420 have been characterized in various studies . Erlotinib and OSI-420 apparent clearances were found to be higher in patients under 5 years compared to older patients .
Result of Action
The inhibition of EGFR by Erlotinib leads to a decrease in the proliferation of cancer cells and induces apoptosis . Erlotinib has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic non-small cell lung cancer (NSCLC) patients .
Action Environment
The efficacy of Erlotinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, the drug’s action can be influenced by the patient’s age and gender, as these factors can affect drug metabolism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Erlotinib Impurity B, like Erlotinib, is likely to interact with the EGFR, a receptor tyrosine kinase that mediates cell proliferation . The EGFR is frequently overexpressed in solid tumors and plays a pivotal role in signal transduction pathways involved in cell proliferation, migration, adhesion, angiogenesis induction, and apoptosis inhibition .
Cellular Effects
This compound may influence cell function by interacting with the EGFR pathway. Inhibition of this pathway can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, Erlotinib has been shown to inhibit cell growth in EGFR-positive cells .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Erlotinib. Erlotinib inhibits the EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor . This prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling and leading to inhibition of proliferation and induction of cell death .
Temporal Effects in Laboratory Settings
Erlotinib has been shown to have significant antitumor activity in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies on Erlotinib have shown that it can significantly reduce tumor growth in mouse xenograft models .
Metabolic Pathways
Erlotinib is metabolized primarily by the liver, and its metabolism involves the cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .
Transport and Distribution
Erlotinib, however, is known to be distributed widely in the body, with the highest concentrations found in the liver and kidney .
Subcellular Localization
Erlotinib, however, is known to bind to the EGFR on the cell surface, thereby inhibiting its activity .
Properties
IUPAC Name |
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLVDARHJKFUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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